
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of amino groups and a hydrochloride salt, which can influence its solubility and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride typically involves multiple steps. One common approach is the reaction of 4-methylpentanamide with 2-amino-1-oxopropane under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures are essential to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound may also participate in signaling pathways by modifying key biomolecules.
類似化合物との比較
Similar Compounds
- N-(1-amino-1-oxopropan-2-yl)-2-oxopropanamide
- 2-amino-N-ethylpropanamide
- tert-butyl N-(1-amino-1-oxopropan-2-yl)carbamate
Uniqueness
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical properties. Its ability to form hydrochloride salts enhances its solubility and stability, making it suitable for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H20ClN3O2 |
|---|---|
分子量 |
237.73 g/mol |
IUPAC名 |
2-amino-N-(1-amino-1-oxopropan-2-yl)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-5(2)4-7(10)9(14)12-6(3)8(11)13;/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14);1H |
InChIキー |
SHJVFENXHVZEFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)

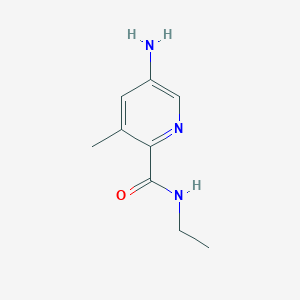
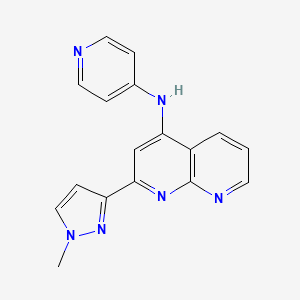
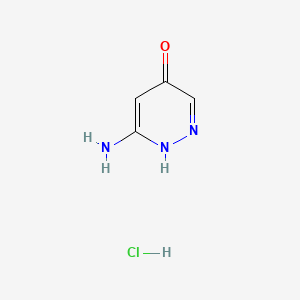

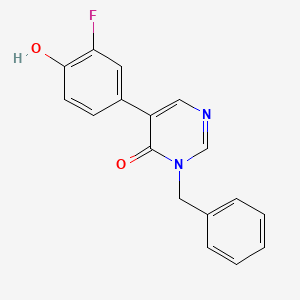
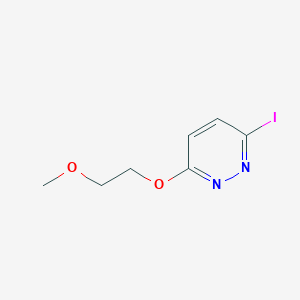
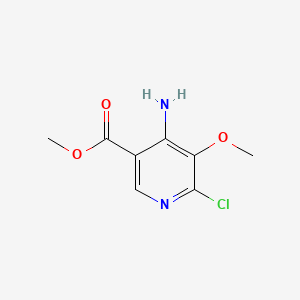
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)
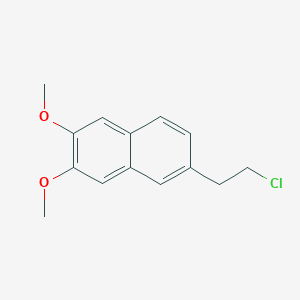

![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)
